NK1 Receptor Binding Affinity and Subtype Selectivity Profile
TAK-637 demonstrates high-affinity binding to the human NK1 receptor with an IC50 of 0.45 nM in IM-9 lymphoblast cells [1]. This affinity is comparable to the clinically approved NK1 antagonist aprepitant (IC50 = 0.09–0.1 nM in CHO cells [2]). Critically, TAK-637 exhibits functional selectivity over NK2 and NK3 receptors: at a concentration of 100 nM, TAK-637 did not affect contractions induced by the selective NK2 agonist GR 64349 or responses elicited by the selective NK3 agonist senktide in guinea pig intestinal preparations [3].
| Evidence Dimension | NK1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 0.45 nM |
| Comparator Or Baseline | Aprepitant: 0.09–0.1 nM (human NK1 in CHO cells) |
| Quantified Difference | TAK-637 is approximately 4.5–5× less potent than aprepitant in vitro; however, TAK-637 does not antagonize NK2 or NK3 receptors at 100 nM |
| Conditions | Human IM-9 lymphoblast cells for TAK-637; human CHO cells for aprepitant |
Why This Matters
While TAK-637's in vitro NK1 potency is lower than that of aprepitant, its functional selectivity for NK1 over NK2 and NK3 provides a cleaner pharmacological tool for isolating NK1-mediated effects in complex tissue preparations.
- [1] Natsugari H, Ikeura Y, Kamo I, et al. Synthesis and structure-activity relationships of 7-substituted 5-phenyl-6,13-dihydro-7H-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-diones as orally active tachykinin NK1 receptor antagonists. J Med Chem. 1999;42(19):3982-3993. PMID: 10508446. View Source
- [2] Chemical Probes Portal. Aprepitant. IC50 = 0.1 nM (human NK1 in CHO cells). View Source
- [3] Venkova K, Sutkowski-Markmann DM, Greenwood-Van Meerveld B. Peripheral activity of a new NK1 receptor antagonist TAK-637 in the gastrointestinal tract. J Pharmacol Exp Ther. 2002;300(3):1046-52. PMID: 11861814. View Source
